A Comprehensive Technical Guide to 3-Bromo-4-fluorophenyl Isothiocyanate for Advanced Research and Drug Development
A Comprehensive Technical Guide to 3-Bromo-4-fluorophenyl Isothiocyanate for Advanced Research and Drug Development
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-4-fluorophenyl isothiocyanate, a versatile reagent with significant applications in medicinal chemistry and materials science. This document elucidates its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. A primary focus is placed on its utility as a building block in the design and synthesis of novel therapeutic agents, supported by a detailed experimental protocol for the preparation of thiourea derivatives. Safety protocols and a summary of its spectral data are also included to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction and Significance
3-Bromo-4-fluorophenyl isothiocyanate (CAS No. 710351-24-9) is an aromatic isothiocyanate distinguished by the presence of both bromine and fluorine atoms on the phenyl ring.[1][2] This unique substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and the pharmacological profiles of its derivatives. The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols.[3] This reactivity is the cornerstone of its utility in constructing a diverse array of heterocyclic and acyclic compounds with significant biological activities. In the realm of drug discovery, the bromo- and fluoro-substituents can enhance binding affinities to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-4-fluorophenyl isothiocyanate is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 710351-24-9 | [2] |
| Molecular Formula | C₇H₃BrFNS | [2] |
| Molecular Weight | 232.07 g/mol | [2] |
| Appearance | Faint yellow liquid or fused solid | [1] |
| Boiling Point | Not explicitly documented, but related compounds have high boiling points. | |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, and toluene. |
Synthesis and Mechanistic Insights
The most prevalent and industrially scalable synthesis of 3-Bromo-4-fluorophenyl isothiocyanate involves the reaction of its corresponding aniline precursor, 3-bromo-4-fluoroaniline, with a thiocarbonyl transfer reagent.[1] Thiophosgene (CSCl₂) is a commonly employed reagent for this transformation.
The reaction mechanism proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a mild base like triethylamine or sodium bicarbonate, to yield the isothiocyanate product. The use of a biphasic system (e.g., dichloromethane/water) can aid in sequestering the HCl byproduct and simplifying the workup.[1]
Below is a conceptual workflow for the synthesis of 3-Bromo-4-fluorophenyl isothiocyanate.
Caption: General scheme for thiourea synthesis.
Experimental Protocol: Synthesis of a N,N'-disubstituted Thiourea
This protocol provides a detailed methodology for the synthesis of a thiourea derivative from 3-Bromo-4-fluorophenyl isothiocyanate and a generic primary amine.
Materials:
-
3-Bromo-4-fluorophenyl isothiocyanate
-
Primary amine (e.g., aniline or a substituted derivative)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or argon inert atmosphere setup
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the primary amine in anhydrous DCM or THF.
-
Addition of Isothiocyanate: To the stirred solution of the amine at room temperature, add a solution of 1.05 equivalents of 3-Bromo-4-fluorophenyl isothiocyanate in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed. This reaction is often complete within 1-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure thiourea derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Self-Validation: The success of this protocol can be validated by the disappearance of the characteristic isothiocyanate peak in the IR spectrum (around 2000-2140 cm⁻¹) and the appearance of new signals corresponding to the thiourea product in the NMR spectra.
Safety and Handling
Substituted phenyl isothiocyanates should be handled with care in a well-ventilated fume hood. [4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors. Isothiocyanates can be lachrymators and may cause respiratory irritation. [4]* Skin Contact: Avoid skin contact, as these compounds can cause irritation and may be harmful if absorbed through the skin. [4]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep containers tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Spectroscopic Data Summary
The following is a summary of the expected spectroscopic data for 3-Bromo-4-fluorophenyl isothiocyanate based on its structure and data from analogous compounds. [1]
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, fluoro, and isothiocyanate groups.
-
¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals, one for the isothiocyanate carbon (typically around 130-140 ppm) and six for the aromatic carbons (in the 110-170 ppm range). [1][6]* IR Spectroscopy: The most characteristic feature in the infrared spectrum is the strong, sharp absorption band for the N=C=S asymmetric stretching vibration, which typically appears in the range of 1990-2140 cm⁻¹. [1]* Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed. The monoisotopic mass is approximately 230.91536 Da. [1]
References
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-
Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS. Retrieved from [Link]
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Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1][2][4]triazolo [4, 3-d] [1][4]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]
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ResearchGate. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?. Retrieved from [Link]
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MDPI. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]
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ResearchGate. (2013). New Syntheses of Aryl isothiocyanates. Retrieved from [Link]
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ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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ChemRxiv. (2023). Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic Weeds. Retrieved from [Link]
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MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]
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MDPI. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromophenyl Isothiocyanate. Retrieved from [Link]
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Biblioteka Nauki. (2019). Synthesis and characterization of thiourea. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
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Ombe Group. (2024). The Role of 3-Chloro-4-fluorophenyl Isothiocyanate in Chemical Synthesis. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]
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